Thermal Stability Advantage: Higher Melting Point than Non-Oxygenated 4,4′-Dialkyl Analogs
The target compound demonstrates a significantly higher melting point (190–192 °C) compared to the closest 4,4′-di-(t-butyl) analog (159–160 °C) and the 4,4′-di-benzyl analog (130–132 °C) [1]. This approximately 30 °C elevation in melting point relative to the t-butyl derivative indicates stronger intermolecular forces in the solid state, which is advantageous for achieving high crystallinity and purity during isolation [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 190–192 °C |
| Comparator Or Baseline | 4,4′-Di-(t-butyl)-2,2′-bipyridyl: 159–160 °C; 4,4′-Di-benzyl-2,2′-bipyridyl: 130–132 °C |
| Quantified Difference | +30 °C (vs. t-butyl); +60 °C (vs. benzyl) |
| Conditions | Crystalline solid; recrystallization from acetone (target) or as per patent procedures [1] |
Why This Matters
A higher melting point allows for more rigorous purification by recrystallization, potentially leading to higher final purity for critical applications.
- [1] McGill, C. K. Substituted 2,2'-bipyridyl compounds and process for preparing same. US Patent 4,177,349, December 4, 1979. View Source
